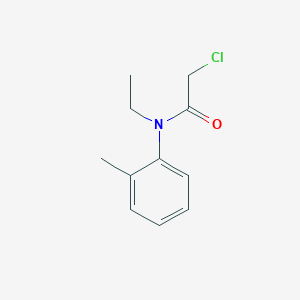

2-chloro-N-ethyl-N-(2-methylphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-chloro-N-ethyl-N-(2-methylphenyl)acetamide is an aromatic amide obtained by formal condensation of the carboxy group of chloroacetic acid with the amino group of 2-ethyl-6-methylaniline . It is an aromatic amide and an organochlorine compound .

Synthesis Analysis

The synthesis of 2-chloro-N-ethyl-N-(2-methylphenyl)acetamide involves the formal condensation of the carboxy group of chloroacetic acid with the amino group of 2-ethyl-6-methylaniline . It has been synthesized as an intermediate for the synthesis of the herbicide Acetochlor .Molecular Structure Analysis

The molecular formula of 2-chloro-N-ethyl-N-(2-methylphenyl)acetamide is C11H14ClNO . The IUPAC name is 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide . The InChI is 1S/C11H14ClNO/c1-3-9-6-4-5-8(2)11(9)13-10(14)7-12/h4-6H,3,7H2,1-2H3,(H,13,14) .Chemical Reactions Analysis

The key step in the biodegradation of 2-chloro-N-ethyl-N-(2-methylphenyl)acetamide is N-Deethoxymethylation .Physical And Chemical Properties Analysis

The molecular weight of 2-chloro-N-ethyl-N-(2-methylphenyl)acetamide is 211.69 g/mol . It has a density of 1.1 and a melting point of less than 0°C .Aplicaciones Científicas De Investigación

Synthesis of Calixarene Amides

2-Chloro-N,N-diethylacetamide, a similar compound, is used in the preparation of calixarene amides . Calixarenes are a type of macrocycle or large cyclic molecule, and their amide derivatives have potential applications in areas like host-guest chemistry and molecular recognition.

Biological Activity

Derivatives of 2-chloro-N-alkyl/aryl acetamide have been synthesized with the aim of creating new bioactive agents . These could potentially be used as antimicrobial agents, such as herbicides, antifungals, and disinfectants .

Chemical Research

This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers . These chemicals are often used in exploratory studies to discover new reactions, syntheses, or biological activities.

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 2-chloro-N-ethyl-N-(2-methylphenyl)acetamide is the elongation of C18 and C16 fatty acids species to form very long-chain fatty acids (VLCFAs) . This compound is a selective pre-emergence herbicide .

Mode of Action

2-chloro-N-ethyl-N-(2-methylphenyl)acetamide inhibits the elongation of C18 and C16 fatty acids species to form VLCFAs . It also inhibits geranylgeranyl pyrophosphate (GGPP) cyclization enzymes, which are part of the gibberellin pathway .

Biochemical Pathways

The compound affects the fatty acid elongation pathway and the gibberellin pathway . By inhibiting these pathways, it prevents the formation of VLCFAs and disrupts the normal functioning of germinating plants .

Pharmacokinetics

It is known that the compound is absorbed by the shoots and roots of germinating plants .

Result of Action

The inhibition of fatty acid elongation and the gibberellin pathway by 2-chloro-N-ethyl-N-(2-methylphenyl)acetamide results in the disruption of normal plant growth . This makes it effective as a pre-emergence herbicide .

Action Environment

The efficacy and stability of 2-chloro-N-ethyl-N-(2-methylphenyl)acetamide can be influenced by environmental factors. For instance, some moisture is required following pre-emergence application for the compound to be effective . It is more active in dry conditions than other chloroacetamide herbicides .

Propiedades

IUPAC Name |

2-chloro-N-ethyl-N-(2-methylphenyl)acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-3-13(11(14)8-12)10-7-5-4-6-9(10)2/h4-7H,3,8H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMVONEMFKQDVPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC=C1C)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70304441 |

Source

|

| Record name | 2-chloro-N-ethyl-N-(2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70304441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-ethyl-N-(2-methylphenyl)acetamide | |

CAS RN |

6933-00-2 |

Source

|

| Record name | NSC165805 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165805 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-N-ethyl-N-(2-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70304441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-Nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1362410.png)

![2-{(E)-[(3,4-dimethylphenyl)imino]methyl}phenol](/img/structure/B1362422.png)

![[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1362427.png)

![Spiro[adamantane-2,4'-imidazolidine]-2',5'-dione](/img/structure/B1362435.png)